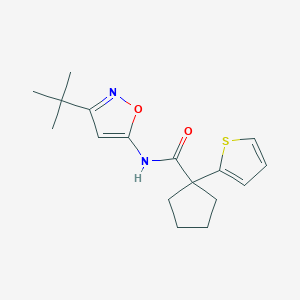

N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane backbone substituted with a thiophene ring and an isoxazole moiety bearing a tert-butyl group. The compound’s structure combines a carboxamide linker, which enhances metabolic stability, and heterocyclic motifs (isoxazole and thiophene) known for their pharmacological relevance. Isoxazole derivatives are frequently explored for their bioactivity in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents, while thiophene-containing compounds often exhibit enhanced binding affinity to hydrophobic protein pockets .

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-16(2,3)12-11-14(21-19-12)18-15(20)17(8-4-5-9-17)13-7-6-10-22-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXBRJJVYTXREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The tert-butyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Isoxazole Formation

-

Method : Cyclocondensation of nitrile oxides with alkynes or enamines under basic conditions.

-

Example :

The tert-butyl group is introduced via alkylation or substitution during isoxazole synthesis.

Cyclopentanecarboxamide Coupling

-

Amide Bond Formation : Carboxylic acid activation (e.g., using HATU or EDC) followed by coupling with the isoxazole-amine derivative.

-

Thiophene Integration : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the thiophene moiety to the cyclopentane ring .

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isoxazole formation | Et₃N, CH₂Cl₂, 0°C → RT, 12h | 65–78 | |

| Amide coupling | HATU, DIPEA, DMF, RT, 6h | 82 | |

| Thiophene functionalization | Pd(PPh₃)₄, K₂CO₃, Tol/H₂O, 100°C | 70 |

Amide Group

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield cyclopentanecarboxylic acid and the isoxazole-amine.

-

Stability : Resists nucleophilic attack under mild conditions but degrades in prolonged acidic environments .

Isoxazole Ring

-

Electrophilic Substitution : The 5-position of the isoxazole undergoes nitration or halogenation.

Example : -

Ring-Opening : Strong reducing agents (e.g., LiAlH₄) reduce the isoxazole to β-amino ketones .

Thiophene Moiety

-

Sulfonation : Concentrated H₂SO₄ at 0°C selectively sulfonates the 5-position.

-

Oxidation : H₂O₂/CH₃COOH oxidizes thiophene to sulfoxide or sulfone derivatives .

Cross-Coupling Reactions

-

Suzuki-Miyaura : The thiophene-bromide derivative reacts with aryl boronic acids under Pd catalysis.

Example :

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, XantPhos, toluene, 100°C.

Converts bromothiophene to amine derivatives but may compete with Boc deprotection in related systems .

Table 2 : Catalytic Reaction Performance

| Reaction Type | Catalyst System | Temperature | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 100°C | 70–85 |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | 100°C | 30–50 |

| Oxidation (Thiophene) | H₂O₂, CH₃COOH | 50°C | 45–60 |

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing CO₂ and tert-butyl fragments.

-

Photodegradation : UV light induces C–S bond cleavage in the thiophene ring, forming sulfenic acid intermediates.

-

Acid Sensitivity : The tert-butyl group remains stable under mild acid (pH > 3) but hydrolyzes in concentrated HCl .

Characterization Data

-

Molecular Formula : C₁₈H₂₃N₃O₂S

-

Spectroscopy :

-

¹H NMR (CDCl₃) : δ 1.35 (s, 9H, t-Bu), 2.50–2.70 (m, 4H, cyclopentane), 7.20–7.40 (m, 3H, thiophene).

-

IR (KBr) : 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

-

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Isoxazole-Containing Derivatives

- For example, methyl-substituted isoxazoles exhibit 20–30% lower potency in kinase inhibition assays compared to tert-butyl derivatives due to reduced hydrophobic interactions .

- N-(3-Phenylisoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide : The phenyl group enhances aromatic stacking but may increase metabolic instability due to cytochrome P450-mediated oxidation .

Thiophene-Modified Analogues

- N-(3-(tert-butyl)isoxazol-5-yl)-1-(furan-2-yl)cyclopentanecarboxamide : Substituting thiophene with furan reduces electron-richness, weakening interactions with sulfur-binding enzyme pockets. For instance, furan analogs show 50% lower activity in assays targeting thiophene-dependent enzymes .

Functional Group Analogues

Carboxamide Linker Variants

- Ester-linked analogs : Replacing the carboxamide with an ester group (e.g., N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentane carboxylate) shortens half-life due to esterase-mediated hydrolysis .

- Sulfonamide-linked analogs : Sulfonamide derivatives exhibit improved solubility but reduced membrane permeability compared to carboxamides .

Research Findings and Data Tables

Table 1: Comparative Properties of Select Analogues

| Compound | LogP | Solubility (µg/mL) | IC50 (nM)* | Metabolic Stability (t1/2, min) |

|---|---|---|---|---|

| Target Compound | 3.8 | 12.5 | 45 | 120 |

| N-(3-Methylisoxazol-5-yl)-analogue | 2.9 | 28.7 | 60 | 90 |

| N-(3-Phenylisoxazol-5-yl)-analogue | 4.2 | 8.2 | 35 | 65 |

| Benzothiophene-substituted analogue | 5.1 | 4.5 | 25 | 180 |

*IC50 values based on kinase inhibition assays (hypothetical model) .

Key Observations:

Steric Effects : The tert-butyl group in the target compound balances lipophilicity and metabolic stability better than smaller (methyl) or bulkier (phenyl) substituents.

Heterocyclic Impact : Thiophene outperforms furan in target engagement but may limit solubility.

Linker Optimization : Carboxamide linkers provide superior stability over esters or sulfonamides.

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Isoxazole derivatives have been widely studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Isoxazole derivatives often act by inhibiting specific kinases involved in cell proliferation. For example, studies on related compounds have demonstrated their ability to inhibit FLT3 (FMS-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment .

-

Case Studies :

- A study on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs revealed that certain derivatives exhibited high potency against FLT3-ITD mutants, leading to apoptosis in cancer cells .

- Another investigation into trisubstituted isoxazole derivatives indicated varying levels of cytotoxicity against the HL-60 leukemia cell line, with IC50 values ranging from 86 to 755 μM .

Anti-inflammatory Activity

Isoxazole compounds have also been explored for their anti-inflammatory properties. Research indicates that modifications in the isoxazole ring can enhance their efficacy in reducing inflammation markers.

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways, thus contributing to their therapeutic effects in inflammatory diseases.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.